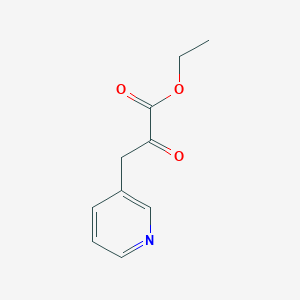

Ethyl 2-oxo-3-(pyridin-3-YL)propanoate

Description

Ethyl 2-oxo-3-(pyridin-3-YL)propanoate is an organic compound with the molecular formula C10H11NO3. It is a derivative of pyridine and is commonly used in various chemical reactions and research applications due to its unique structure and reactivity.

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

ethyl 2-oxo-3-pyridin-3-ylpropanoate |

InChI |

InChI=1S/C10H11NO3/c1-2-14-10(13)9(12)6-8-4-3-5-11-7-8/h3-5,7H,2,6H2,1H3 |

InChI Key |

NQFZAVSUOXISFW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)CC1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-3-(pyridin-3-YL)propanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with 3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction typically takes place in a solvent like ethanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to control temperature, pressure, and reaction time, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-3-(pyridin-3-YL)propanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-oxo-3-(pyridin-3-YL)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-3-(pyridin-3-YL)propanoate involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved often include inhibition or activation of enzymatic reactions, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-oxo-3-(pyridin-2-yl)propanoate

- Ethyl 2-oxo-3-(pyridin-4-yl)propanoate

- Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate

- Ethyl 2-oxo-3-(2-pyrazinyl)propanoate

Uniqueness

Ethyl 2-oxo-3-(pyridin-3-YL)propanoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and biological activity compared to its isomers and analogs. This uniqueness makes it valuable in targeted chemical synthesis and pharmaceutical development .

Biological Activity

Ethyl 2-oxo-3-(pyridin-3-YL)propanoate is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring a pyridine ring, contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Formula

- Molecular Formula : C₉H₉NO₃

- Molecular Weight : 179.17 g/mol

Physical Properties

| Property | Value |

|---|---|

| Appearance | Off-white to yellow-brown crystalline powder |

| Melting Point | 53–59 °C |

| Solubility | Soluble in organic solvents |

This compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. The compound can act as a ligand, modulating the activity of these targets, which can lead to various therapeutic effects. The following pathways are particularly notable:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered biochemical processes.

- Receptor Binding : It may bind to specific receptors, influencing signaling pathways associated with pain perception and inflammation.

Applications in Research

The compound serves as a valuable building block in the synthesis of more complex organic molecules and biologically active compounds. Its applications include:

- Medicinal Chemistry : Development of pharmaceuticals targeting neurological and inflammatory conditions.

- Biochemical Assays : Used as a substrate in enzyme studies to elucidate mechanisms of action.

- Agrochemicals : Involved in the synthesis of compounds used in agricultural applications.

Study 1: Antinociceptive Activity

A study evaluated the antinociceptive properties of this compound using various pain models in rodents. The results indicated significant pain relief comparable to standard analgesics, suggesting its potential as a therapeutic agent for pain management.

Study 2: Enzyme Interaction Studies

Research focused on the interaction between this compound and specific enzymes revealed that it acts as a competitive inhibitor for certain metabolic enzymes. This property highlights its potential role in drug design aimed at modulating enzyme activity.

Study 3: Neuroprotective Effects

Investigations into the neuroprotective effects of this compound demonstrated its ability to reduce oxidative stress markers in neuronal cell cultures. This finding supports further exploration for applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Ethyl 2-oxo-4-(pyridin-3-YL)butanoate | Enzyme inhibition, anti-inflammatory | Different structural configuration |

| Ethyl 3-oxo-3-(pyridin-4-YL)propanoate | Antimicrobial properties | Higher solubility in water |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.